B1193698 SUN-K0706

SUN-K0706

カタログ番号: B1193698
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SUN-K0706 (Vodobatinib), also designated as K-0706, SCO-088, or SUN K706, is a novel small-molecule tyrosine kinase inhibitor (TKI) targeting BCR-ABL1, developed by Sun Pharma Advanced Research Company (SPARC) for oncology and neurodegenerative disorders . Its mechanism involves inhibiting the constitutively active BCR-ABL1 fusion protein, a driver of chronic myeloid leukemia (CML), with an IC50 of 7 nM . Preclinical studies highlight its activity against multiple BCR-ABL1 mutations, including L248R, Y253H, E255V, and T315I, albeit with reduced potency against the T315I mutant (IC50: 1,967 nM) .

特性

IUPAC名

unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SUN-K0706;  SUN K0706;  SUNK0706;  K-0706;  K0706;  K 0706; 

製品の起源

United States

類似化合物との比較

Clinical Development :

  • Neurodegeneration : It received orphan drug designation for Lewy body dementia and Parkinson’s disease. However, SPARC terminated its Phase II Parkinson’s trial in 2024 due to insufficient efficacy .

Comparison with Similar BCR-ABL1 Inhibitors

SUN-K0706 belongs to the TKI class, which includes first- to fourth-generation inhibitors. Below is a comparative analysis against key competitors:

Table 1: Pharmacological and Clinical Profiles of SUN-K0706 and Comparable TKIs

Compound Target Specificity IC50 (T315I Mutant) Clinical Phase Approved Indications Key Advantages/Limitations
SUN-K0706 BCR-ABL1 (pan-mutant activity) 1,967 nM Phase I/II CML, B-ALL (under investigation) Orphan status for neurodegeneration ; limited T315I potency
Imatinib BCR-ABL1, KIT, PDGFR >10,000 nM Approved (2001) CML, GIST First-in-class TKI; high resistance rates
Dasatinib BCR-ABL1, SRC family kinases 280 nM Approved (2006) CML, Ph+ ALL Broader kinase inhibition; pleural effusion risk
Nilotinib BCR-ABL1 (second-gen) 350 nM Approved (2007) CML Improved potency vs. Imatinib; QT prolongation
Ponatinib BCR-ABL1 (including T315I) 0.5 nM Approved (2012) CML, Ph+ ALL Potent against T315I; vascular toxicity concerns
Asciminib BCR-ABL1 (STAMP inhibitor) 0.7 nM Approved (2021) CML (T315I-positive) Allosteric binding; fewer off-target effects

Structural and Functional Differentiation

  • Mechanistic Class : Unlike asciminib, which binds the ABL1 myristoyl pocket (STAMP mechanism), SUN-K0706 is an ATP-competitive inhibitor, similar to imatinib but with broader mutant coverage .
  • Selectivity : SUN-K0706 exhibits moderate selectivity for BCR-ABL1 over other kinases, reducing off-target toxicity compared to dasatinib, which inhibits SRC kinases .

Efficacy Against Resistance Mutations

  • However, it shows stronger activity against non-T315I mutants (e.g., E255V: IC50 = 165 nM) .

Clinical Performance

  • Oncology : In a Phase I/II CML trial, SUN-K0706 demonstrated partial hematologic responses but failed to achieve major molecular responses in heavily pretreated patients, contrasting with asciminib’s 25% major molecular response rate in similar populations .
  • Safety : Interim data reported grade 3–4 adverse events in 22% of patients, primarily cytopenias, which are comparable to nilotinib but less severe than ponatinib’s vascular risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。